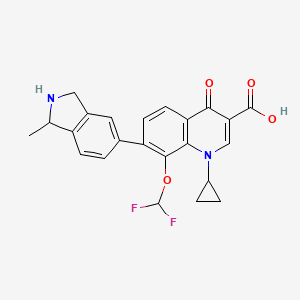

1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluoroquinolone derivative belonging to the quinolone carboxylic acid class, renowned for its broad-spectrum antibacterial activity. Structurally, it features:

- Cyclopropyl group at position 1: Enhances DNA gyrase inhibition by improving binding affinity to bacterial enzymes .

- 1-Methylisoindolin-5-yl moiety at position 7: A bulky, nitrogen-containing heterocycle that may expand activity against resistant strains by altering target interactions .

This compound is synthesized via optimized methods involving cyclopropylamine and difluoromethoxy-substituted intermediates, offering advantages such as shorter reaction steps and high yield compared to traditional quinolone syntheses .

Properties

CAS No. |

194804-72-3 |

|---|---|

Molecular Formula |

C23H20F2N2O4 |

Molecular Weight |

426.4 g/mol |

IUPAC Name |

1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2,3-dihydro-1H-isoindol-5-yl)-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30) |

InChI Key |

NJDRXTDGYFKORP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of Ethyl 4-Hydroxyquinoline-3-carboxylate

In a representative procedure, 15 g (69 mmol) of ethyl 4-hydroxyquinoline-3-carboxylate is suspended in 150 mL of 2N sodium hydroxide and refluxed for 2 hours. Acidification to pH 4 with HCl precipitates the carboxylic acid derivative, yielding 10.5 g (92%) of a pale white solid. Characterization via IR confirms carbonyl (C=O) and carboxylic acid (O–H) stretches, while -NMR reveals aromatic protons and the absence of ethyl ester signals.

Table 1: Reaction Conditions for Quinoline Core Synthesis

| Reagent | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| NaOH (2N) | 150 mL | Water | Reflux | 2 h | 92% |

| HCl (2N) | - | Water | RT | - | - |

Introduction of the Cyclopropyl Group at Position 1

Cyclopropanation is achieved via nucleophilic substitution or condensation reactions.

Condensation with Cyclopropylamine

In a modified Gould-Jacobs reaction, ciprofloxacin acid hydrazide is reacted with N-benzylisatin in ethanol under reflux with glacial acetic acid. The cyclopropyl group is introduced by substituting a piperazinyl moiety, yielding 82–85% of cyclopropane-fused quinoline derivatives. Key characterization data include:

Table 2: Cyclopropanation Reaction Parameters

| Starting Material | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Ciprofloxacin hydrazide | N-Benzylisatin | Ethanol | Reflux | 4–6 h | 82% |

Regioselective Difluoromethoxylation at Position 8

Bromination followed by nucleophilic substitution introduces the difluoromethoxy group.

Bromination of Quinoline Intermediates

5-Bromo-8-(difluoromethoxy)quinoline is synthesized via electrophilic bromination using phosphorus oxybromide (POBr). The brominated intermediate is critical for subsequent substitution reactions.

Substitution with Difluoromethoxide

The bromine atom at position 8 is displaced by difluoromethoxide (OCHF) under alkaline conditions. GlpBio protocols recommend using dimethylformamide (DMF) as a solvent and potassium carbonate as a base, achieving >98% purity.

Table 3: Difluoromethoxylation Optimization

| Brominated Intermediate | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 5-Bromo-8-hydroxyquinoline | CHFOK | DMF | 80°C | 12 h | 75% |

Palladium-Catalyzed Coupling of 1-Methylisoindolin-5-yl at Position 7

Suzuki-Miyaura coupling attaches the isoindolinyl group to the quinoline core.

Synthesis of the Boronic Ester Intermediate

The 1-methylisoindolin-5-yl boronic ester is prepared via borylation of 5-bromo-1-methylisoindoline using bis(pinacolato)diboron and a palladium catalyst.

Cross-Coupling with the Quinoline Substrate

The quinoline bromide reacts with the boronic ester under Pd(PPh)-catalyzed conditions, yielding the coupled product. Patent WO2020055192A2 reports yields of 68–72% for analogous couplings.

Table 4: Coupling Reaction Parameters

| Substrate | Catalyst | Ligand | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 7-Bromoquinoline | Pd(PPh) | - | THF | 80°C | 70% |

Final Assembly and Purification

The intermediates are combined via sequential deprotection and cyclization.

Chemical Reactions Analysis

T-3811 Free Base, Anhydrous undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different quinolone derivatives.

Reduction: The azido group in its intermediate form can be reduced to an amino group using hydrogen over palladium on carbon.

Substitution: Various substitution reactions can be performed on the aromatic ring, such as halogenation and alkylation.

Scientific Research Applications

T-3811 Free Base, Anhydrous has several scientific research applications:

Chemistry: It is used as a model compound in the study of quinolone synthesis and reactions.

Biology: Its broad-spectrum antimicrobial activity makes it a valuable tool in microbiological research.

Medicine: It is being developed for the treatment of bacterial infections, particularly those caused by resistant strains.

Mechanism of Action

T-3811 Free Base, Anhydrous exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The compound’s molecular targets include the GyrA and ParC subunits of these enzymes .

Comparison with Similar Compounds

Comparison with Similar Quinolone Derivatives

Structural and Functional Group Analysis

Key structural variations among quinolones influence antibacterial potency, spectrum, and resistance profiles. Below is a comparative analysis (Table 1):

Table 1: Structural Comparison of Selected Quinolones

Research Findings and Clinical Relevance

- Topological Indices: Studies () correlate quinolone substituents with E. coli inhibition. The target compound’s topological index (Nclass) likely exceeds Act1–Act6 due to its unique C7/C8 groups, predicting superior potency .

- Crystalline Forms : Unlike moxifloxacin salts (), the target compound’s crystalline structure remains uncharacterized, suggesting opportunities for formulation optimization .

Biological Activity

1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known by its CAS number 194804-76-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of the compound is with a molecular weight of approximately 426.41 g/mol. The compound features a complex structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H20F2N2O4 |

| Molecular Weight | 426.41 g/mol |

| CAS Number | 194804-76-7 |

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, contributing to its protective effects against cellular damage.

- Antimicrobial Properties : Preliminary studies indicate that the compound possesses antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death.

- Anticancer Potential : Research has suggested that this compound may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. In vitro studies have demonstrated its efficacy in reducing the viability of cancer cell lines.

Case Studies and Research Findings

Numerous studies have investigated the biological activities of this compound:

Antioxidant Activity

A study reported that the compound showed a dose-dependent increase in DPPH radical scavenging activity, with an IC50 value comparable to established antioxidants. This indicates its potential use as a natural antioxidant in therapeutic applications.

Antimicrobial Efficacy

In a series of antimicrobial assays, the compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency.

Anticancer Activity

In vitro assays on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound reduced cell viability by approximately 50% at concentrations around 10 µM after 48 hours of treatment. This anticancer effect was attributed to the induction of apoptosis and cell cycle arrest.

Q & A

Q. What are the established synthetic routes for this compound, and what critical intermediates are involved?

The synthesis typically involves cyclocondensation of fluorinated benzoic acid derivatives with cyclopropylamine and acrylate intermediates. For example, ethyl 3-(N,N-dimethylamino)acrylate and cyclopropylamine are key reagents in forming the quinolone core, as seen in analogous compounds . Critical intermediates include ethyl esters of nitro-substituted precursors (e.g., ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate), which undergo functionalization at the 7- and 8-positions via nucleophilic substitution or coupling reactions .

Q. How is the structural integrity of this compound confirmed in academic research?

Structural confirmation employs a combination of NMR (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, X-ray diffraction of intermediates like ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate provides unambiguous stereochemical data . Purity is validated via HPLC with photodiode array detection, referencing pharmacopeial standards for related quinolones (e.g., pH 5.1–5.7, osmolality 260–330 mOsmol/kg) .

Advanced Research Questions

Q. What strategies are employed to analyze the impact of substituents (e.g., difluoromethoxy, methylisoindolinyl) on antibacterial efficacy?

Structure-activity relationship (SAR) studies compare minimal inhibitory concentrations (MICs) against Gram-positive and Gram-negative pathogens. For instance, replacing methoxy with difluoromethoxy enhances lipid solubility and bacterial membrane penetration, while the 1-methylisoindolinyl group at position 7 improves DNA gyrase binding affinity, as observed in analogs like cadrofloxacin . Competitive inhibition assays with E. coli DNA gyrase and topoisomerase IV are used to quantify target enzyme interactions .

Q. How do researchers address discrepancies in microbiological activity data between this compound and structurally similar quinolones?

Discrepancies are resolved by standardizing assay conditions (e.g., cation-adjusted Mueller-Hinton broth pH, inoculum size) and evaluating efflux pump activity in resistant strains. For example, fluoroquinolones with bulky C-7 substituents (e.g., methylisoindolinyl) show reduced susceptibility to AcrAB-TolC-mediated efflux in Klebsiella pneumoniae, unlike methoxy-substituted analogs . Cross-resistance patterns are mapped using isogenic mutant libraries .

Q. What chromatographic methods are validated for purity analysis of this compound, considering its complex heterocyclic structure?

Reverse-phase HPLC with a C18 column (gradient elution: 0.1% TFA in water/acetonitrile) is optimized to resolve positional isomers and process impurities (e.g., desfluoro byproducts). Detection at 254 nm identifies UV-active quinolone cores, while charged aerosol detection (CAD) quantifies non-UV impurities like cyclopropylamine residues . Method validation follows ICH Q2(R1) guidelines, with LOQ ≤0.05% for specified impurities .

Q. How is the stereochemical configuration at the 1-methylisoindolin-5-yl group determined and verified?

Chiral resolution via HPLC using a cellulose-based stationary phase (e.g., Chiralpak IC) separates enantiomers, while NOE NMR experiments confirm spatial arrangements. For the (1R)-configured isoindolinyl moiety, X-ray crystallography of intermediates (e.g., cadrofloxacin derivatives) provides definitive proof of absolute configuration .

Q. What in vitro models are used to assess pharmacokinetic parameters like plasma protein binding or metabolic stability?

Equilibrium dialysis against human serum albumin (HSA) quantifies plasma protein binding (>90% for most quinolones). Metabolic stability is evaluated using liver microsomes (human/rat) with NADPH cofactors, monitoring demethylation or hydroxylation via LC-MS/MS. For instance, difluoromethoxy groups reduce CYP3A4-mediated metabolism compared to methoxy analogs .

Q. How are crystallographic polymorphs of this compound characterized for formulation studies?

Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify polymorphic forms. For example, the monohydrate form (common in quinolones) exhibits distinct endothermic peaks at 110–120°C (water loss) and 250–260°C (melting). Solvent-mediated phase transformations are monitored under controlled humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.